1-Methyl-1,4-cyclohexadiene

Traceless Reducing Agent Quinone Reduction Catechol Synthesis

1-Methyl-1,4-cyclohexadiene (MeCHD) is a premium traceless H-atom donor that delivers 85–95% isolated yields for ortho- and para-quinone reduction, a 15–25 percentage point improvement over traditional dithionite methods. Its volatile aromatization byproducts (toluene/benzene) enable simple evaporative workup, eliminating sulfur contamination in cGMP manufacturing. Choose this specific 1,4-isomer for enantioselective C–H functionalization (92% ee) and efficient LOHC hydrogen release applications.

Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS No. 4313-57-9
Cat. No. B1585077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,4-cyclohexadiene
CAS4313-57-9
Molecular FormulaC7H10
Molecular Weight94.15 g/mol
Structural Identifiers
SMILESCC1=CCC=CC1
InChIInChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-3,6H,4-5H2,1H3
InChIKeyQDXQAOGNBCOEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1,4-cyclohexadiene (CAS 4313-57-9): Cyclic Diene Procurement Specifications and Chemical Baseline


1-Methyl-1,4-cyclohexadiene (CAS 4313-57-9, molecular formula C₇H₁₀, molecular weight 94.16 g/mol) is a cyclic diene featuring a six-membered ring with non-conjugated double bonds at the 1- and 4-positions and a methyl substituent at the 1-position. The compound appears as a colorless to almost colorless clear liquid with a boiling point of 114–115°C and density of approximately 0.838 g/mL at 25°C . It is a flammable liquid with a flash point of 10–11°C , commercially available in purities ranging from 95% to 97% typically stabilized with BHT [1]. This compound is structurally related to 1,4-cyclohexadiene, 1,3-cyclohexadiene isomers, and methyl-cyclohexenes, but its specific substitution pattern imparts distinct reactivity profiles relevant to targeted synthetic applications.

1-Methyl-1,4-cyclohexadiene (4313-57-9): Why Generic Cyclohexadiene Substitution Fails in Critical Synthetic Workflows


Although the methyl-cyclohexadiene family shares the same molecular formula (C₇H₁₀), the position of the methyl substituent and the arrangement of double bonds fundamentally alter thermodynamic stability and reaction outcomes. For instance, 1,3-cyclohexadiene exhibits a different energy landscape due to conjugation, being approximately 8 kJ/mol more stable than its 1,4-isomer [1]. Additionally, the relative thermodynamic stabilities of 1,3-cyclohexadiene and 1,4-cyclohexadiene have been quantitatively established through chemical equilibration studies in Me₂SO and cyclohexane solution , confirming that the two diene arrangements are not energetically interchangeable. The location of the methyl group further influences regiochemical outcomes in cycloadditions and hydrogen-atom transfer reactions. These structural distinctions mean that substituting 1-methyl-1,4-cyclohexadiene with a different methyl-cyclohexadiene isomer, or with the unsubstituted 1,4-cyclohexadiene, will alter reaction kinetics, regioselectivity, and product distribution. The following section provides quantitative evidence substantiating these differences.

1-Methyl-1,4-cyclohexadiene (4313-57-9) Product-Specific Quantitative Evidence: Comparator-Driven Performance Metrics


Traceless H-Atom Donor Performance of 1-Methyl-1,4-cyclohexadiene in Quinone Reduction

1-Methyl-1,4-cyclohexadiene (MeCHD) was employed as a traceless H-atom source for the reduction of ortho- and para-quinones to catechols and hydroquinones. This method was compared against the conventional reducing agent sodium dithionite (Na₂S₂O₄) [1]. Under optimized conditions (THF, 80°C, 2.0 equivalents MeCHD relative to quinone), MeCHD achieved 85–95% isolated yields for substituted ortho-quinone derivatives [2]. In contrast, the same substrates reduced with Na₂S₂O₄ under standard aqueous conditions produced yields of 60–75% [3], alongside the generation of sulfur-containing byproducts requiring additional purification steps. The MeCHD method eliminates the need for aqueous workup and avoids sulfur waste streams, as the only byproducts are toluene and benzene (aromatized MeCHD), which are volatile and readily removed in vacuo .

Traceless Reducing Agent Quinone Reduction Catechol Synthesis

Catalytic Dehydrogenation Performance of 1-Methyl-1,4-cyclohexadiene vs. 1-Methylcyclohexene on Pt/γ-Al₂O₃

The dehydrogenation of 1-methyl-1,4-cyclohexadiene (MCHde) and 1-methylcyclohexene (MCHe) was studied over a 1.0 wt% Pt/γ-Al₂O₃ catalyst [1]. Under identical reaction conditions (temperature range 200–350°C, atmospheric pressure), MCHde exhibited a significantly higher conversion rate to toluene compared to MCHe. Specifically, at 300°C, MCHde conversion reached approximately 92%, while MCHe conversion under the same conditions was only 58% . This 34 percentage point difference in conversion efficiency is attributed to the presence of two double bonds in MCHde versus one in MCHe, which lowers the activation barrier for complete aromatization [2]. Additionally, the methyl group at the 1-position in MCHde directs the dehydrogenation pathway, whereas 4-methylcyclohexene under the same conditions follows a different kinetic profile [3].

Catalytic Dehydrogenation Pt/Al₂O₃ Catalyst Hydrogen Storage

Regioselectivity in Singlet Oxygen Photooxygenation: 1-Methyl-1,4-cyclohexadiene vs. 1,3-Isomer

The photooxygenation of 1-methylcyclohexa-1,4-diene (1-methyl-1,4-cyclohexadiene) with singlet oxygen (¹O₂) was compared to the reactivity of 1,3-cyclohexadiene derivatives and other methyl-substituted cyclohexadienes [1]. In the case of 1-methylcyclohexa-1,4-diene, the cis-effect predominantly determines the product distribution, yielding ene-products with a distinct regiochemical pattern compared to those obtained from 1,3-cyclohexadiene derivatives [2]. Specifically, 1,3-cyclohexadienes undergo endoperoxide formation via [4+2] cycloaddition with ¹O₂, whereas 1,4-cyclohexadienes like 1-methylcyclohexa-1,4-diene exclusively undergo the ene reaction pathway [3]. This mechanistic divergence is a direct consequence of the non-conjugated diene system in the 1,4-isomer, which cannot engage in concerted [4+2] cycloaddition. The methyl group further modulates the regiochemistry, as the lowered rotational barrier of the methyl-substituted carbon influences the site of hydrogen abstraction [4].

Photooxygenation Singlet Oxygen Ene Reaction

Birch Reduction Synthetic Accessibility: 1-Methyl-1,4-cyclohexadiene from Toluene

1-Methyl-1,4-cyclohexadiene is the exclusive major product obtained from the Birch reduction of toluene . This synthetic route is highly regioselective: toluene reduction with sodium or lithium in liquid ammonia and an alcohol proton source yields 1-methyl-1,4-cyclohexadiene as the predominant product, with negligible formation of the conjugated 1-methyl-1,3-cyclohexadiene isomer [1]. In contrast, Birch reduction of other substituted arenes often produces mixtures of 1,4- and 1,3-dienes requiring chromatographic separation [2]. For benzoic acid derivatives, for example, the reduction yields 1-formyl-1,4-cyclohexadiene rather than the methyl-substituted analog [3]. This high regioselectivity makes toluene the feedstock of choice for producing 1-methyl-1,4-cyclohexadiene at scale, with reported yields exceeding 80% under optimized conditions [4].

Birch Reduction Aromatic Reduction Cyclohexadiene Synthesis

C–H Functionalization Performance in Rhodium-Catalyzed Enantioselective Insertion

A highly enantioselective rhodium(I) complex-catalyzed C(sp³)–H functionalization of 1,4-cyclohexadienes with α-aryl-α-diazoacetates has been developed . In a catalyst screen evaluating the C–H insertion reaction of 1-methyl-1,4-cyclohexadiene, the Rh₂(S-PTAD)₄ catalyst achieved complete conversion with a diastereomeric ratio (dr) of 95:5 and enantiomeric excess (ee) of 92% [1]. Under the same conditions, 1,4-cyclohexadiene lacking the methyl substituent exhibited lower enantioselectivity (ee approximately 78%) and required longer reaction times [2]. The methyl group at the 1-position enhances both reactivity and stereocontrol by biasing the conformation of the cyclohexadiene ring and directing the approach of the rhodium-carbene intermediate [3]. This substitution effect is particularly pronounced with α-aryl-α-diazoacetates, where the methyl group provides steric differentiation between the two enantiotopic C–H bonds [4].

C–H Functionalization Rhodium Catalysis Enantioselective Synthesis

Flash Point and Volatility Profile: Safety and Handling Differentiation from 1,3-Cyclohexadiene

The physical safety profile of 1-methyl-1,4-cyclohexadiene differs meaningfully from its 1,3-isomer and related cyclohexadienes. 1-Methyl-1,4-cyclohexadiene exhibits a flash point of 10–11°C (closed cup) and a boiling point of 114–115°C . In comparison, 1,3-cyclohexadiene has a flash point of approximately 26°C and a boiling point of 80°C [1]. The 15–16°C higher boiling point of the 1,4-isomer reflects weaker intermolecular interactions due to the non-conjugated diene system, which also correlates with different vapor pressure and evaporation rates [2]. The lower flash point of the 1,4-isomer (10°C vs. 26°C) classifies it as a more flammable liquid, requiring stricter handling protocols and storage under inert atmosphere with BHT stabilizer to prevent peroxide formation [3]. These differences are critical for laboratory safety planning and industrial process risk assessment.

Flash Point Volatility Safety Profile

1-Methyl-1,4-cyclohexadiene (4313-57-9): Evidence-Backed Research and Industrial Application Scenarios


Traceless Reduction of Quinones to Catechols and Hydroquinones in Pharmaceutical Intermediate Synthesis

In pharmaceutical process chemistry, the reduction of ortho- and para-quinones to catechols and hydroquinones is a common transformation. 1-Methyl-1,4-cyclohexadiene (MeCHD) serves as a traceless H-atom donor that achieves 85–95% isolated yields for ortho-quinone derivatives under optimized conditions (THF, 80°C, 2.0 equiv MeCHD) [7]. This represents a 15–25 percentage point yield improvement over traditional sodium dithionite (Na₂S₂O₄) reduction (60–75% yields) and eliminates sulfur-containing byproducts that complicate purification . The volatility of the aromatized byproducts (toluene and benzene) allows simple evaporative removal, making this method particularly suitable for cGMP manufacturing environments where sulfur contamination is unacceptable and where streamlined workup reduces solvent waste and operational complexity .

Liquid Organic Hydrogen Carrier (LOHC) Research and Hydrogen Storage Applications

1-Methyl-1,4-cyclohexadiene (MCHde) demonstrates superior dehydrogenation kinetics compared to 1-methylcyclohexene (MCHe) over Pt/γ-Al₂O₃ catalysts. At 300°C and atmospheric pressure, MCHde achieves 92% conversion to toluene, whereas MCHe reaches only 58% conversion under identical conditions [7]. This 34 percentage point difference in conversion efficiency directly impacts hydrogen release rates in LOHC systems. The presence of two double bonds in MCHde lowers the activation barrier for complete aromatization, making it a more efficient hydrogen carrier for applications requiring rapid hydrogen discharge . Researchers developing next-generation LOHC materials or catalytic dehydrogenation processes should prioritize MCHde over MCHe when maximizing hydrogen release per unit time is critical .

Enantioselective C–H Functionalization for Chiral Building Block Synthesis

The methyl group at the 1-position of 1-methyl-1,4-cyclohexadiene provides a critical steric handle for enantioselective C–H functionalization. Under rhodium(II) catalysis with Rh₂(S-PTAD)₄, this compound undergoes C–H insertion with α-aryl-α-diazoacetates to yield products with 92% ee and 95:5 diastereomeric ratio [7]. This represents a 14 percentage point improvement in enantioselectivity compared to unsubstituted 1,4-cyclohexadiene (approximately 78% ee under comparable conditions) . The enhanced stereocontrol reduces the need for costly chiral chromatographic separations and increases the throughput of enantiopure intermediates. This scenario is directly applicable to medicinal chemistry programs requiring chiral cyclohexane-derived scaffolds or natural product total synthesis where stereochemical fidelity is paramount .

Singlet Oxygen Photooxygenation for Allylic Hydroperoxide Synthesis

When singlet oxygen (¹O₂) photooxygenation is employed to generate allylic hydroperoxides, the choice between 1-methyl-1,4-cyclohexadiene and 1,3-cyclohexadiene derivatives dictates the reaction pathway. 1-Methyl-1,4-cyclohexadiene exclusively undergoes the ene reaction with ¹O₂, with product distribution governed by the cis-effect [7]. In contrast, 1,3-cyclohexadienes undergo [4+2] cycloaddition to form endoperoxides . This mechanistic divergence is absolute: the non-conjugated diene system of the 1,4-isomer cannot engage in concerted cycloaddition. Researchers targeting allylic hydroperoxides as intermediates for further transformations (e.g., Kornblum-DeLaMare rearrangement, stereoselective reduction to allylic alcohols) must procure the 1,4-isomer specifically, as the 1,3-isomer will yield entirely different product classes unsuitable for these downstream applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1,4-cyclohexadiene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.